molecular formula C7H8BClN2O2 B577627 1H-Indazole-5-boronic acid hydrochloride CAS No. 1257738-46-7

1H-Indazole-5-boronic acid hydrochloride

Cat. No. B577627
CAS RN: 1257738-46-7
M. Wt: 198.413
InChI Key: DQTQZKIAQNCGLW-UHFFFAOYSA-N
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Description

1H-Indazole-5-boronic acid hydrochloride is a chemical compound with the empirical formula C7H8BClN2O2 . It is used as a reactant for the preparation of thieno [3,2-d]pyrimidines as Tpl2 kinase inhibitors and synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer .


Synthesis Analysis

Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .


Molecular Structure Analysis

The molecular weight of 1H-Indazole-5-boronic acid hydrochloride is 198.41 . The SMILES string representation of the molecule is Cl.OB(O)c1ccc2[nH]ncc2c1 .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a significant reaction involving 1H-Indazole-5-boronic acid . This reaction is catalytic and utilizes a radical approach.


Physical And Chemical Properties Analysis

1H-Indazole-5-boronic acid hydrochloride is an off-white to light yellow powder . It has a melting point of 154-166 °C . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Thieno [3,2-d]pyrimidine Synthesis

1H-Indazole-5-boronic acid hydrochloride serves as a valuable reactant in the preparation of thieno [3,2-d]pyrimidines. These heterocyclic compounds have diverse biological activities and are of interest in drug discovery. Researchers use this boronic acid derivative to access thieno [3,2-d]pyrimidines, which may exhibit kinase inhibitory properties .

mTOR Inhibitors

The compound finds application in the synthesis of pyridinyl benzonaphthyridinones, which act as mTOR (mammalian target of rapamycin) inhibitors. mTOR plays a crucial role in cell growth, proliferation, and survival, making it an attractive target for cancer therapy. By designing novel inhibitors, researchers aim to modulate mTOR signaling pathways and potentially combat cancer progression .

Farnesyl Pyrophosphate Synthase Inhibition

Researchers have developed bisphosphonate inhibitors targeting human farnesyl pyrophosphate synthase (FPPS). FPPS is involved in the mevalonate pathway, which produces isoprenoids essential for cell function. 1H-Indazole-5-boronic acid hydrochloride contributes to the synthesis of these bisphosphonate inhibitors, which may have applications in bone disorders and cancer treatment .

α7 Neuronal Nicotinic Receptor Modulation

The compound is utilized in the preparation of diazabicycloheptanes, which act as affectors of the α7 neuronal nicotinic receptor. This receptor is implicated in cognitive function, memory, and neuroprotection. Modulating its activity may have therapeutic implications for neurodegenerative diseases and cognitive disorders .

Synthesis of Indazoles

1H-Indazole-5-boronic acid hydrochloride is a precursor in the synthesis of indazoles. Recent strategies involve transition metal-catalyzed reactions and reductive cyclization to access both 1H- and 2H-indazoles. These heterocycles exhibit diverse biological activities and are relevant in medicinal chemistry .

Mechanism of Action

Target of Action

Indazole derivatives have been known to inhibit various enzymes and receptors, such as tpl2 kinase , mTOR , and human farnesyl pyrophosphate synthase . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.

Mode of Action

For instance, some indazole derivatives have been shown to inhibit the oxidation of arachidonic acid .

Biochemical Pathways

For example, they have been used in the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, which are involved in the MAPK signaling pathway . They have also been used in the synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors, affecting the PI3K/Akt/mTOR pathway .

Action Environment

The action, efficacy, and stability of 1H-Indazole-5-boronic acid hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other compounds. For instance, the compound is recommended to be stored at a temperature of 2-8°C , suggesting that higher temperatures might affect its stability.

Safety and Hazards

This compound is harmful if swallowed and may cause respiratory irritation. It also causes skin and serious eye irritation . The safety data sheet recommends using protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

1H-indazol-5-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-5(3-6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTQZKIAQNCGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NN=C2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674175
Record name 1H-Indazol-5-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole-5-boronic acid hydrochloride

CAS RN

1257738-46-7
Record name 1H-Indazol-5-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257738-46-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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